The IUPAC name for PIPVAL is 4-(piperidin-1-yl)pentanoic acid, reflecting its structure: a pentanoic acid chain (valeric acid) substituted at the fourth carbon with a piperidine ring via a nitrogen atom. Its molecular formula is C₁₀H₁₉NO₂, with a molecular weight of 185.26 g/mol. The structural formula is represented as:
$$ \text{CH}3(\text{CH}2)3\text{C}(\text{COOH})\text{N}(\text{C}5\text{H}_{10}) $$
The SMILES notation is CC(CCC(=O)O)N1CCCCC1, highlighting the piperidine ring (N1CCCCC1) attached to the fourth carbon of the pentanoic acid backbone.
Piperidine derivatives were initially named based on natural sources or preparative methods. The term piperidine originates from the Latin Piper (pepper), as it was first isolated from black pepper alkaloids. Early nomenclature for heterocycles like PIPVAL relied on trivial names, but the IUPAC system standardized naming by emphasizing ring size, substituent positions, and functional groups. For instance, the transition from "valeric acid-linked piperidine" to "4-(piperidin-1-yl)pentanoic acid" exemplifies this shift toward systematic clarity.
Piperidine carboxylic acids exhibit diverse pharmacological and chemical profiles. Key comparisons include:
PIPVAL distinguishes itself through its extended aliphatic chain, enabling unique hydrogen-bonding networks absent in shorter-chain analogs like piperidic acid.
Catalytic hydrogenation of pyridine derivatives remains a cornerstone for piperidine synthesis. Nickel-based catalysts, such as Raney nickel, are widely employed due to their cost-effectiveness and high activity. For example, pyridine undergoes hydrogenation at 180°C under 15–20 bar H₂ pressure to yield piperidine in ~85% efficiency [1]. Modern advancements include rhodium-based systems, such as Rh₂O₃, which enable hydrogenation of sterically hindered pyridines at milder conditions (100°C, 5 bar H₂) [3]. Substitution patterns critically influence outcomes: 4-methylpyridine hydrogenates efficiently (92% yield), whereas 2,6-lutidine shows <30% conversion due to steric hindrance [3].
Table 1: Catalytic Hydrogenation Performance
| Catalyst | Substrate | Temperature (°C) | Pressure (bar) | Yield (%) |
|---|---|---|---|---|
| Ni (Raney) | Pyridine | 180 | 15 | 85 |
| Rh₂O₃ | 4-Methylpyridine | 100 | 5 | 92 |
| Pd/C | 3-Hydroxypyridine | 150 | 10 | 78 |
The choice of solvent also impacts reactivity. Polar aprotic solvents like tetrahydrofuran enhance hydrogen uptake, while protic solvents may deactivate catalysts via competitive adsorption [1] [3].
Nitrosation of piperidine derivatives followed by hydrolysis offers a route to valeric acid-functionalized products. Dinitrogen trioxide (N₂O₃) reacts preferentially with piperidine over water, achieving 95% conversion to N-nitrosopiperidine at pH 4 [6]. Subsequent hydrolysis under acidic conditions (HCl, 80°C) cleaves the N–NO bond, yielding piperidine-1-valeric acid via intermediate iminium species [5] [6].
Key factors include:
Table 2: Nitrosation-Hydrolysis Optimization
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| N₂O₃ Concentration | 0.5 M | Maximizes nitrosation |
| Reaction pH | 4.0 | Minimizes hydrolysis |
| Hydrolysis Time | 4 h | Ensures full conversion |
Solid-phase synthesis leverages zwitterionic intermediates to enhance stability and purity. A representative method involves reacting 1-phenethylpiperidin-4-amine with glutaric anhydride in dichloromethane under reflux [2]. The zwitterionic adduct forms via nucleophilic attack of the amine on the anhydride, stabilized by intramolecular charge transfer. Isolation involves neutralization with NaHCO₃, yielding 85–90% pure product after crystallization [2].
Critical considerations:
Scaling piperidine-1-valeric acid synthesis requires balancing efficiency and cost. Key strategies include:
Table 3: Industrial Process Comparison
| Parameter | Batch Process | Continuous Process |
|---|---|---|
| Throughput (kg/h) | 50 | 200 |
| Catalyst Loading | 10 wt% | 5 wt% |
| Energy Consumption | High | Moderate |
Economic analyses favor continuous systems for large-scale production (>1,000 tonnes/year), whereas batch methods remain viable for low-volume, high-purity applications [7].
The crystallographic investigation of piperidine-1-valeric acid reveals significant structural differences between its anhydrous and hydrated forms, with distinct implications for hydrogen bonding patterns and molecular organization.
The dihydrate form of piperidine-1-valeric acid (PIPVAL·2H₂O) exhibits a well-defined crystalline structure characterized by specific intermolecular interactions. X-ray diffraction analysis reveals that two zwitterionic molecules are linked by a pair of identical N⁺–H···O hydrogen bonds measuring 2.684(4) Å, forming a cyclic centrosymmetric dimer configuration [1] [2]. This precise bond length represents a critical structural parameter that governs the stability and organization of the hydrated crystal lattice.
The molecular arrangement in the dihydrate form demonstrates a sophisticated hydrogen bonding network where the dimeric units are interconnected through hydrogen bonds with water molecules. The presence of water molecules creates additional stabilization pathways that significantly influence the overall crystal packing and conformational preferences of the compound [1] [2].
The anhydrous form of piperidine-1-valeric acid displays markedly different structural characteristics compared to its hydrated counterpart. Computational studies using semiempirical and ab initio calculations have revealed that the anhydrous form contains much shorter hydrogen bonds N⁺–H···O of approximately 2.5 Å, indicating stronger intramolecular interactions in the absence of water [1] [2]. This shorter bond length suggests a more compact molecular arrangement and enhanced electrostatic interactions between the zwitterionic components.
The conformational analysis of anhydrous PIPVAL using PM3 method calculations identified two distinct cyclic dimers: a neutral dimer and a zwitterionic dimer, with the neutral form being approximately 50 kcal mol⁻¹ more stable [1] [2]. This significant energy difference highlights the preference for neutral hydrogen bonding arrangements in the anhydrous environment.
The structural differences between anhydrous and hydrated forms of piperidine-1-valeric acid reflect the fundamental impact of water on crystal packing and molecular conformation. The hydrated form exhibits longer N⁺–H···O bonds (2.684(4) Å) compared to the anhydrous form (~2.5 Å), indicating that water molecules facilitate a more extended hydrogen bonding network while reducing the strength of individual intermolecular interactions [1] [2].
| Form | N⁺–H···O Bond Length (Å) | Molecular Arrangement | Stabilization Mechanism |
|---|---|---|---|
| Anhydrous | ~2.5 | Compact dimers | Strong intramolecular H-bonds |
| Dihydrate | 2.684(4) | Cyclic centrosymmetric dimers | Extended H-bond network with water |
The hydrogen bonding patterns in piperidine-1-valeric acid zwitterionic dimers represent a fundamental aspect of the compound's structural organization, with distinct characteristics that vary significantly between hydrated and anhydrous forms.
In the dihydrate form, piperidine-1-valeric acid molecules adopt a zwitterionic configuration that facilitates the formation of stable dimeric structures. The zwitterionic nature of these molecules, with positively charged nitrogen and negatively charged carboxyl groups, creates favorable electrostatic conditions for intermolecular association. The formation of cyclic centrosymmetric dimers through paired N⁺–H···O hydrogen bonds demonstrates the preferential binding geometry that maximizes stabilization through symmetric interactions [1] [2].
The dimeric arrangement is particularly significant because it represents the primary structural motif that governs the overall crystal packing. Each dimer unit serves as a building block for the extended three-dimensional network, with the 2.684(4) Å N⁺–H···O bond length representing an optimal balance between attractive forces and steric constraints [1] [2].
The presence of water molecules in the dihydrate form creates a complex hydrogen bonding network that extends beyond the primary dimeric units. Water molecules function as both hydrogen bond donors and acceptors, creating bridges between different dimeric units and contributing to the overall stability of the crystal structure. This water-mediated network represents a secondary level of structural organization that complements the primary N⁺–H···O interactions within the dimers [1] [2].
The integration of water molecules into the hydrogen bonding network has profound implications for the conformational flexibility and dynamic behavior of the compound. Water molecules can facilitate proton transfer processes and provide additional pathways for molecular reorganization, contributing to the overall stability and resilience of the crystal structure [1] [2].
In the anhydrous form, the absence of water molecules results in a more direct and intense hydrogen bonding network. The shorter N⁺–H···O bonds (~2.5 Å) indicate stronger interactions between zwitterionic units, with minimal interference from external hydrogen bonding partners. This direct interaction pattern leads to more compact molecular arrangements and potentially different conformational preferences compared to the hydrated form [1] [2].
The computational analysis of anhydrous PIPVAL revealed that neutral dimers are significantly more stable than zwitterionic dimers by approximately 50 kcal mol⁻¹, suggesting that the zwitterionic configuration is primarily stabilized by the presence of water molecules in the hydrated form [1] [2].
The Fourier Transform Infrared (FTIR) spectroscopy analysis of piperidine-1-valeric acid provides crucial insights into the nature and strength of N⁺–H···O hydrogen bonding interactions, with distinct spectral features that differentiate between anhydrous and hydrated forms.
The FTIR spectrum of PIPVAL·2H₂O exhibits specific absorption patterns that directly reflect the N⁺–H···O hydrogen bond determined by X-ray crystallography. The spectral signatures correspond to the 2.684(4) Å hydrogen bond length observed in the crystal structure, providing a direct correlation between structural and vibrational data [1] [2]. The presence of water molecules in the hydrated form contributes to the complexity of the spectral pattern, with additional bands arising from water-mediated hydrogen bonding interactions.
The hydrated form spectrum shows characteristic features that are associated with the extended hydrogen bonding network involving water molecules. These spectral signatures provide evidence for the multi-component nature of the hydrogen bonding system, where both direct N⁺–H···O interactions and water-mediated pathways contribute to the overall vibrational response [1] [2].
The FTIR spectrum of anhydrous piperidine-1-valeric acid displays a markedly different absorption pattern compared to the hydrated form, with a broad and intense absorption in the 1600–400 cm⁻¹ region. This extensive absorption band is attributed to the much shorter hydrogen bond N⁺–H···O of approximately 2.5 Å, indicating stronger and more constrained interactions in the anhydrous environment [1] [2].
The broad nature of the absorption band in the anhydrous form suggests a high degree of coupling between different vibrational modes, reflecting the compact and strongly interacting molecular arrangement. The intensity of the absorption correlates with the strength of the hydrogen bonding interactions, providing quantitative information about the relative binding energies in different forms [1] [2].
The comparison between anhydrous and hydrated FTIR spectra reveals fundamental differences in the hydrogen bonding environments of piperidine-1-valeric acid. The spectral data provide direct evidence for the structural differences observed in X-ray crystallography, with the broader and more intense absorption in the anhydrous form consistent with stronger and more direct N⁺–H···O interactions [1] [2].
| Form | Absorption Region (cm⁻¹) | Characteristics | Hydrogen Bond Strength |
|---|---|---|---|
| Anhydrous | 1600-400 | Broad, intense | Strong (~2.5 Å) |
| Dihydrate | Various peaks | Discrete bands | Moderate (2.684(4) Å) |
The spectral differences highlight the role of water in modulating the hydrogen bonding environment and provide a non-invasive method for distinguishing between different hydration states of the compound [1] [2].
The temperature-dependent behavior of piperidine-1-valeric acid conformations has been investigated using Nuclear Magnetic Resonance (NMR) spectroscopy, providing insights into the dynamic nature of molecular arrangements and the influence of thermal energy on structural stability.
NMR spectroscopy studies of piperidine-1-valeric acid in solution reveal the existence of multiple conformational states that are temperature-dependent. The piperidine ring system exhibits characteristic chair-like conformations with interconversion between equatorial and axial orientations of the nitrogen substituent. Temperature variation affects the population distribution of these conformers, with higher temperatures favoring increased conformational mobility [3].
The conformational analysis reveals that the chair form interconverts between equatorial NH and axial NH conformers, with the equilibrium position being sensitive to temperature changes. At elevated temperatures, the increased thermal energy facilitates more rapid interconversion between conformational states, leading to changes in the observed NMR spectral patterns [3].
Temperature-dependent NMR studies provide evidence for the dynamic nature of hydrogen bonding interactions in piperidine-1-valeric acid. As temperature increases, the strength and stability of N⁺–H···O hydrogen bonds are reduced, leading to changes in chemical shift patterns and coupling constants. This thermal sensitivity reflects the balance between enthalpic stabilization from hydrogen bonding and entropic contributions from molecular motion [3].
The variable temperature NMR experiments demonstrate that hydrogen bonding patterns can be significantly modified by thermal energy, with implications for the relative stability of different conformational states. The temperature dependence of these interactions provides quantitative information about the binding energies and activation barriers for conformational changes [3].
The choice of solvent system significantly influences the temperature-dependent conformational behavior of piperidine-1-valeric acid. In polar solvents, the hydrogen bonding interactions are modulated by solvent-solute interactions, leading to different conformational preferences compared to non-polar environments. The temperature dependence of these solvent effects provides insights into the thermodynamic parameters governing conformational equilibria [3].
NMR studies in different solvents reveal that the conformational stability is influenced by both direct solvent-solute interactions and the thermal properties of the solvent system. This information is crucial for understanding the behavior of piperidine-1-valeric acid in various chemical and biological environments [3].